molecular formula C6H14ClNO2S B15196638 L-Cysteine isopropyl ester hydrochloride

L-Cysteine isopropyl ester hydrochloride

Cat. No.: B15196638
M. Wt: 199.70 g/mol
InChI Key: IDJFNDBWTCNZHE-JEDNCBNOSA-N
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Description

L-Cysteine isopropyl ester hydrochloride is a derivative of the amino acid L-cysteine It is a compound that combines the properties of L-cysteine with an isopropyl ester group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-cysteine isopropyl ester hydrochloride typically involves the esterification of L-cysteine with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Moderate temperatures, typically around 60-80°C.

    Reaction Time: Several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as:

    Fermentation: Using genetically engineered microorganisms to produce L-cysteine, which is then esterified and converted to the hydrochloride salt.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-cysteine isopropyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: Reduction of disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions involving the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of L-cystine or other disulfide-containing compounds.

    Reduction: Regeneration of L-cysteine from disulfides.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

L-cysteine isopropyl ester hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular redox reactions and as a precursor for glutathione synthesis.

    Medicine: Investigated for its potential antioxidant properties and therapeutic applications in conditions involving oxidative stress.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of L-cysteine isopropyl ester hydrochloride involves its conversion to L-cysteine in the body, where it participates in various biochemical pathways. Key molecular targets and pathways include:

    Glutathione Synthesis: L-cysteine is a precursor for glutathione, a critical antioxidant in cellular defense mechanisms.

    Redox Reactions: L-cysteine participates in redox reactions, helping to maintain cellular redox balance.

    Protein Folding: The thiol group in L-cysteine forms disulfide bonds, which are essential for the proper folding and stability of proteins.

Comparison with Similar Compounds

L-cysteine isopropyl ester hydrochloride can be compared with other similar compounds, such as:

    L-cysteine: The parent amino acid, which lacks the ester and hydrochloride groups.

    L-cysteine methyl ester hydrochloride: A similar ester derivative with a methyl group instead of an isopropyl group.

    L-cystine: The oxidized dimer form of L-cysteine, containing a disulfide bond.

Uniqueness

This compound is unique due to its ester group, which can enhance its solubility and stability compared to L-cysteine. The hydrochloride salt form also improves its handling and storage properties.

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

propan-2-yl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-4(2)9-6(8)5(7)3-10;/h4-5,10H,3,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

IDJFNDBWTCNZHE-JEDNCBNOSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CS)N.Cl

Canonical SMILES

CC(C)OC(=O)C(CS)N.Cl

Origin of Product

United States

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